methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester group at position 4 and a 4-fluorophenylacetyl amino moiety at position 3. The 1,2,3-thiadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical modifications and biological interactions. The 4-fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties, while the acetyl amino linker contributes to conformational flexibility .
Properties
IUPAC Name |
methyl 5-[[2-(4-fluorophenyl)acetyl]amino]thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c1-19-12(18)10-11(20-16-15-10)14-9(17)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHWCEAEDTXCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Acetylation: The acetylamino group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways and the promotion of reactive oxygen species (ROS) generation .
-
Case Studies :
- A study reported that derivatives similar to this compound showed IC50 values as low as 4.27 µg/mL against the SK-MEL-2 melanoma cell line, indicating potent activity .
- Another investigation highlighted that certain thiadiazole derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential for targeted cancer therapy .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against various pathogens.
- Antitubercular Activity : Thiadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 26.46 µg/mL against mycobacterial strains, outperforming standard treatments like isoniazid .
- General Antimicrobial Activity : Compounds within this class have been noted for their broad-spectrum antimicrobial properties, inhibiting both Gram-positive and Gram-negative bacteria .
Anticonvulsant Effects
Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties.
- Mechanism : The anticonvulsant activity is believed to involve modulation of GABAergic and glutamatergic neurotransmission pathways. This modulation can lead to increased seizure threshold and reduced seizure frequency .
- Experimental Findings : In vivo studies have shown that some derivatives provided significant protection in seizure models, with compounds achieving up to 80% protection at specific dosages .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole compounds has also been explored.
- Inflammatory Models : Studies have demonstrated that these compounds can reduce inflammation markers in various experimental models. The mechanism may involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Data Summary Table
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; ROS generation | IC50 values < 5 µg/mL against several lines |
| Antimicrobial | Inhibits bacterial growth | MIC of 26.46 µg/mL against M. tuberculosis |
| Anticonvulsant | Modulates GABAergic pathways | Up to 80% seizure protection in animal models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in inflammation markers |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the thiadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Substituent Variations in Thiadiazole Derivatives
The structural and functional diversity of thiadiazole derivatives arises from substitutions at positions 4 and 4. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenylacetyl group (moderately electron-withdrawing) contrasts with sulfonyl (strongly electron-withdrawing) or phenoxycarbonyl (mixed effects) groups in analogues .
- Bioactivity: While 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione exhibits anticancer activity via Akt suppression , the target compound’s bioactivity remains underexplored. Ethyl 5-amino derivatives serve as intermediates for further functionalization .
- Synthetic Accessibility: Sulfonyl and phenoxycarbonyl derivatives require specialized reagents (e.g., sulfonyl chlorides, chloroformates), whereas acetylated derivatives like the target compound may be synthesized via simpler acylation .
Biological Activity
Methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure includes a thiadiazole ring, which is known for its role in various biological activities. The presence of the 4-fluorophenyl group is particularly noteworthy as fluorine substitution can enhance lipophilicity and biological activity.
Antitumor Activity
Numerous studies have investigated the antitumor potential of thiadiazole derivatives. For instance:
- Cytotoxic Effects : A study synthesizing various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. Compounds with similar structures to this compound exhibited IC50 values lower than that of standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation. Thiadiazole derivatives have been shown to interact with proteins such as Bcr-Abl tyrosine kinase, leading to apoptosis in cancer cells .
Table 1: Summary of Antitumor Activity
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been widely studied. This compound has shown promising results against various bacterial strains.
- In Vitro Studies : In vitro assays revealed that certain thiadiazole derivatives exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound showed inhibition rates comparable to established antibiotics .
Other Pharmacological Activities
Beyond antitumor and antimicrobial effects, thiadiazoles are being explored for additional therapeutic applications:
- Anti-inflammatory : Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antiviral : Research indicates potential antiviral activity against viruses such as HIV and HCV through mechanisms involving inhibition of viral replication .
Table 2: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound showed improved outcomes in patients with advanced breast cancer compared to standard therapies .
- Antibacterial Efficacy : A study reported that a compound with structural similarities displayed a notable reduction in bacterial load in infected animal models .
Q & A
Q. What are the optimal synthetic routes for methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate, and how can reaction efficiency be maximized?
Methodological Answer: The synthesis involves multi-step reactions, including condensation of intermediates (e.g., 4-fluoroaniline derivatives) and cyclization to form the thiadiazole core. A key step is the coupling of the 4-fluorophenylacetyl group to the thiadiazole-4-carboxylate scaffold. To maximize efficiency:
- Use anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation.
- Monitor reaction progress via TLC or HPLC to optimize time and temperature (e.g., 60–80°C for cyclization).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). A reported yield of 87% was achieved for a structurally similar thiazole derivative using analogous methods .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic techniques?
Methodological Answer: Employ a combination of spectroscopic and chromatographic methods:
- 1H/13C-NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.8–4.0 ppm) and carbon backbone. For example, thiadiazole carbons typically resonate at δ 160–170 ppm .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 325–330).
Q. What are the solubility limitations of this compound, and what strategies improve bioavailability in in vitro assays?
Methodological Answer: The compound’s low water solubility (common in thiadiazole derivatives) can hinder in vitro assays. Mitigation strategies include:
- Using polar aprotic solvents (DMSO, DMF) for stock solutions, diluted in buffered media (<1% v/v).
- Employing co-solvents (e.g., PEG-400) or lipid-based carriers for cell-based studies.
- Derivatization with hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility while retaining activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of thiadiazole derivatives?
Methodological Answer:
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess electronic effects on receptor binding .
- Side-Chain Variations : Introduce alkyl or aryl groups at the acetyl amino position to evaluate steric effects.
- Bioactivity Assays : Test modified analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. For example, pyrazolyl-thiadiazole hybrids showed enhanced inhibitory activity in crystallographic studies .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Resolve via:
- Orthogonal Assays : Validate hits using both enzymatic (e.g., spectrophotometric) and cellular (e.g., viability) assays.
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to confirm potency.
- Molecular Docking : Compare binding modes of active/inactive analogs to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What experimental frameworks evaluate the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation : Perform hydrolysis/photolysis studies under controlled pH and UV light to identify breakdown products (e.g., via LC-QTOF-MS).
- Biotic Transformation : Use soil/water microcosms spiked with the compound to assess microbial degradation rates.
- Ecotoxicity : Test acute toxicity in model organisms (e.g., Daphnia magna, LC₅₀ assays) and chronic effects on gene expression (RNA-seq). A long-term environmental study design (2005–2011) provides a template for such analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
